4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol typically involves the reaction between 4-chloroaniline and 2-chloro-6-hydroxybenzaldehyde in the presence of glacial acetic acid and anhydrous ethanol . The mixture is refluxed for several hours, and the product is obtained by recrystallization from anhydrous tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Chlorine (Cl₂) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . Additionally, it can interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-{(E)-[(3-methylphenyl)imino]methyl}phenol: Similar structure but with a methyl group instead of a chlorine atom.
4-chloro-2-{(E)-[(4-nitrophenyl)imino]methyl}phenol: Similar structure but with a nitro group instead of a chlorine atom.
Uniqueness
4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms enhances its reactivity and potential for forming various derivatives .
Properties
CAS No. |
5278-80-8 |
---|---|
Molecular Formula |
C13H9Cl2NO |
Molecular Weight |
266.12 g/mol |
IUPAC Name |
4-chloro-2-[(3-chlorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-2-1-3-12(7-10)16-8-9-6-11(15)4-5-13(9)17/h1-8,17H |
InChI Key |
WWQNRMAULXTBRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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